![molecular formula C12H20N2S B6320532 N1,N1-Dimethyl-N2-[2-(phenylthio)ethyl]ethane-1,2-diamine CAS No. 1179900-47-0](/img/structure/B6320532.png)
N1,N1-Dimethyl-N2-[2-(phenylthio)ethyl]ethane-1,2-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1,N1-Dimethyl-N2-[2-(phenylthio)ethyl]ethane-1,2-diamine, also known as DMEDA, is an organic compound that has been studied for its potential uses in a variety of scientific applications. DMEDA is a diamine with a molecular weight of 200.3 g/mol, and it is composed of two nitrogen atoms, one methyl group, and one phenylthioethyl group. DMEDA is a colorless liquid that is soluble in water and other polar solvents. It is a relatively stable compound and does not decompose easily.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for N1,N1-Dimethyl-N2-[2-(phenylthio)ethyl]ethane-1,2-diamine involves the reaction of N,N-Dimethyl-1,2-ethanediamine with 2-bromoethyl phenyl sulfide followed by reduction with sodium borohydride.
Starting Materials
N,N-Dimethyl-1,2-ethanediamine, 2-bromoethyl phenyl sulfide, Sodium borohydride, Methanol, Diethyl ether, Hydrochloric acid, Sodium hydroxide
Reaction
Step 1: Dissolve N,N-Dimethyl-1,2-ethanediamine in methanol and add hydrochloric acid to form the hydrochloride salt., Step 2: Add 2-bromoethyl phenyl sulfide to the reaction mixture and stir at room temperature for 24 hours., Step 3: Add sodium borohydride to the reaction mixture and stir for an additional 24 hours., Step 4: Quench the reaction with water and extract the product with diethyl ether., Step 5: Wash the organic layer with sodium hydroxide solution and water., Step 6: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the desired product.
科学研究应用
N1,N1-Dimethyl-N2-[2-(phenylthio)ethyl]ethane-1,2-diamine has been studied for its potential uses in a variety of scientific applications. It has been used as a reagent in organic synthesis, as a catalyst for the synthesis of polymers, and as an additive in fuel cells. Additionally, N1,N1-Dimethyl-N2-[2-(phenylthio)ethyl]ethane-1,2-diamine has been studied for its potential applications in the production of pharmaceuticals and biocatalysts.
作用机制
The mechanism of action of N1,N1-Dimethyl-N2-[2-(phenylthio)ethyl]ethane-1,2-diamine is not fully understood. However, it is believed that N1,N1-Dimethyl-N2-[2-(phenylthio)ethyl]ethane-1,2-diamine can act as an electron donor and acceptor, and it can form hydrogen bonds with other molecules. Additionally, N1,N1-Dimethyl-N2-[2-(phenylthio)ethyl]ethane-1,2-diamine can form complexes with transition metals, which can be used to catalyze chemical reactions.
生化和生理效应
N1,N1-Dimethyl-N2-[2-(phenylthio)ethyl]ethane-1,2-diamine has been studied for its potential biochemical and physiological effects. It has been shown to have an inhibitory effect on the enzyme xanthine oxidase, which is involved in the metabolism of purines. Additionally, N1,N1-Dimethyl-N2-[2-(phenylthio)ethyl]ethane-1,2-diamine has been shown to have an antioxidant effect, which may be beneficial in treating certain diseases.
实验室实验的优点和局限性
N1,N1-Dimethyl-N2-[2-(phenylthio)ethyl]ethane-1,2-diamine has several advantages for use in lab experiments. It is a relatively stable compound, and it does not decompose easily. Additionally, it is soluble in water and other polar solvents, which makes it easy to use in a variety of experiments. However, N1,N1-Dimethyl-N2-[2-(phenylthio)ethyl]ethane-1,2-diamine is a relatively expensive compound, and it can be difficult to obtain in large quantities. Additionally, it may be toxic to humans and other organisms if not handled properly.
未来方向
There are several potential future directions for the use of N1,N1-Dimethyl-N2-[2-(phenylthio)ethyl]ethane-1,2-diamine. It could be used as a reagent in organic synthesis, as a catalyst for the synthesis of polymers, and as an additive in fuel cells. Additionally, it could be studied for its potential applications in the production of pharmaceuticals and biocatalysts. Additionally, it could be studied for its potential effects on other enzymes and its potential antioxidant properties. Finally, it could be studied for its potential uses in other areas, such as materials science and nanotechnology.
属性
IUPAC Name |
N',N'-dimethyl-N-(2-phenylsulfanylethyl)ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2S/c1-14(2)10-8-13-9-11-15-12-6-4-3-5-7-12/h3-7,13H,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHDNRRBLXUMVLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNCCSC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1,N1-Dimethyl-N2-[2-(phenylthio)ethyl]ethane-1,2-diamine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

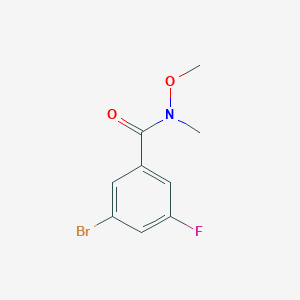
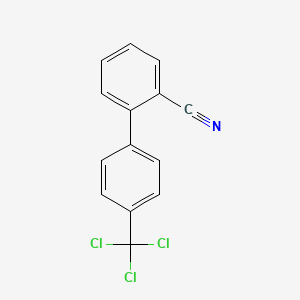
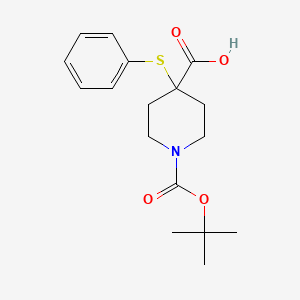
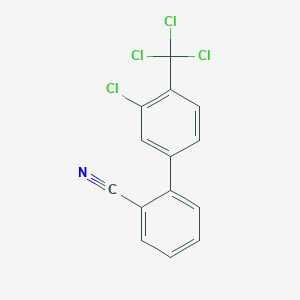

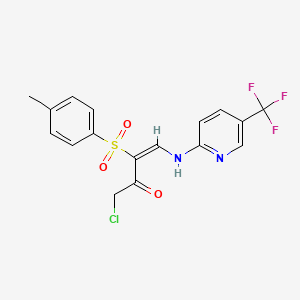
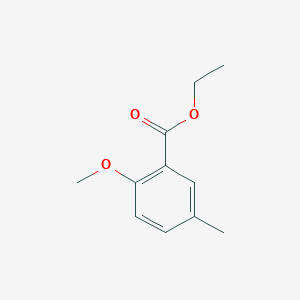
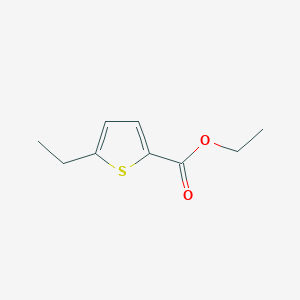
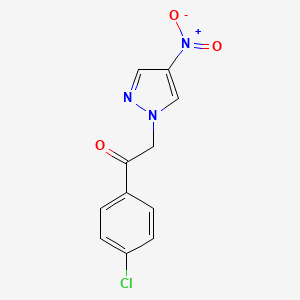
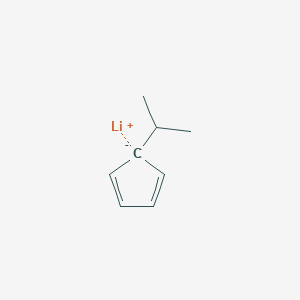
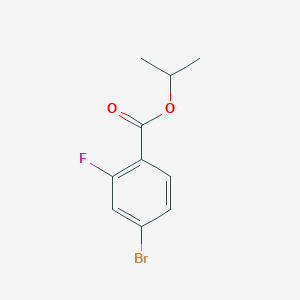

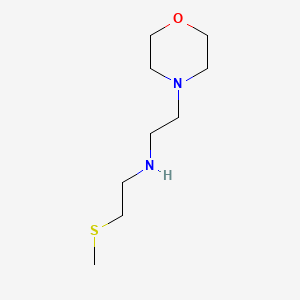
![Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate dihydrochloride hemihydrate](/img/structure/B6320540.png)